molecular formula C30H30N2O2 B14157456 2-hydroxy-2,2-bis(3-methylphenyl)-N,N'-bis(4-methylphenyl)acetohydrazide CAS No. 4632-42-2

2-hydroxy-2,2-bis(3-methylphenyl)-N,N'-bis(4-methylphenyl)acetohydrazide

Cat. No.: B14157456
CAS No.: 4632-42-2
M. Wt: 450.6 g/mol
InChI Key: XHLYPPYIHGKKKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy-2,2-bis(3-methylphenyl)-N,N’-bis(4-methylphenyl)acetohydrazide is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2,2-bis(3-methylphenyl)-N,N’-bis(4-methylphenyl)acetohydrazide typically involves the reaction of appropriate substituted benzaldehydes with hydrazine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2,2-bis(3-methylphenyl)-N,N’-bis(4-methylphenyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted aromatic compounds.

Scientific Research Applications

2-hydroxy-2,2-bis(3-methylphenyl)-N,N’-bis(4-methylphenyl)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-hydroxy-2,2-bis(3-methylphenyl)-N,N’-bis(4-methylphenyl)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-2,2-bis(2-methoxyphenyl)-N’-(3-methylphenyl)acetohydrazide
  • 2-hydroxy-2,2-bis(3-methoxyphenyl)-N’-(2-methylphenyl)acetohydrazide

Uniqueness

Compared to similar compounds, 2-hydroxy-2,2-bis(3-methylphenyl)-N,N’-bis(4-methylphenyl)acetohydrazide is unique due to its specific substitution pattern on the aromatic rings and the presence of multiple functional groups

Properties

CAS No.

4632-42-2

Molecular Formula

C30H30N2O2

Molecular Weight

450.6 g/mol

IUPAC Name

2-hydroxy-2,2-bis(3-methylphenyl)-N,N'-bis(4-methylphenyl)acetohydrazide

InChI

InChI=1S/C30H30N2O2/c1-21-11-15-27(16-12-21)31-32(28-17-13-22(2)14-18-28)29(33)30(34,25-9-5-7-23(3)19-25)26-10-6-8-24(4)20-26/h5-20,31,34H,1-4H3

InChI Key

XHLYPPYIHGKKKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NN(C2=CC=C(C=C2)C)C(=O)C(C3=CC=CC(=C3)C)(C4=CC=CC(=C4)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.